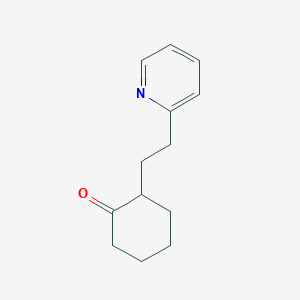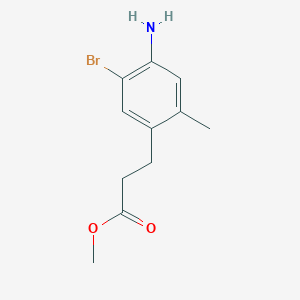
(2R)-3-methoxypropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-methoxypropane-1,2-diol is an organic compound with the molecular formula C4H10O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-3-methoxypropane-1,2-diol can be synthesized through several methods. One common method involves the reaction of ®-glycidol with methanol in the presence of an acid catalyst. The reaction typically occurs at room temperature and yields ®-3-methoxypropane-1,2-diol as the primary product.
Industrial Production Methods
In an industrial setting, ®-3-methoxypropane-1,2-diol is produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-methoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are employed under mild conditions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-methoxypropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of ®-3-methoxypropane-1,2-diol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved include oxidation-reduction reactions and nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-methoxypropane-1,2-diol: The enantiomer of ®-3-methoxypropane-1,2-diol.
1,2-propanediol: Lacks the methoxy group.
3-methoxy-1-propanol: Similar structure but different functional group positioning.
Uniqueness
®-3-methoxypropane-1,2-diol is unique due to its chiral nature and the presence of both methoxy and hydroxyl groups. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C4H10O3 |
|---|---|
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
(2R)-3-methoxypropane-1,2-diol |
InChI |
InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
PSJBSUHYCGQTHZ-SCSAIBSYSA-N |
SMILES isomérique |
COC[C@@H](CO)O |
SMILES canonique |
COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-6,7,8,9-tetrahydro-9-(2,4,6-trimethylphenyl)-5H-pyrido[2,3-b]indol-4-amine](/img/structure/B8380311.png)


![(1-{[(2-Chloro-4-pyrimidinyl)oxy]methyl}cyclobutyl)methanol](/img/structure/B8380329.png)





![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B8380366.png)
